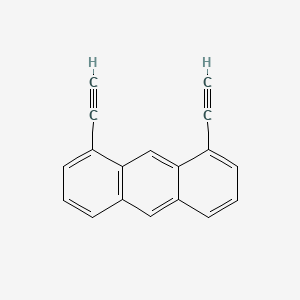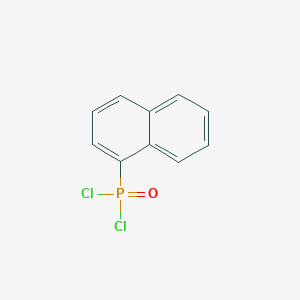
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile is a macrocyclic compound that belongs to the family of tetraazacyclotetradecanes. This compound is known for its ability to act as a chelating agent, binding strongly to a wide range of metal ions. It is used in various fields, including coordination chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of 1,4,8,11-tetraazacyclotetradecane with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems as a metal ion chelator.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile involves its ability to bind to metal ions through its nitrogen atoms. This binding forms stable complexes that can alter the chemical and physical properties of the metal ions. The compound’s macrocyclic structure allows it to encapsulate metal ions, providing a high degree of selectivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar macrocyclic compound with four methyl groups.
1,4,8,11-Tetraazacyclotetradecane: A parent compound without the methyl groups.
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another related compound used as a chelating agent.
Uniqueness
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile is unique due to its specific functional groups and structural configuration, which provide distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and industrial applications.
Propiedades
Número CAS |
79133-90-7 |
|---|---|
Fórmula molecular |
C15H31N5 |
Peso molecular |
281.44 g/mol |
Nombre IUPAC |
2-(4,8,11-trimethyl-1,4,8,11-tetrazacyclotetradec-1-yl)acetonitrile |
InChI |
InChI=1S/C15H31N5/c1-17-7-4-8-19(3)14-15-20(11-6-16)10-5-9-18(2)13-12-17/h4-5,7-15H2,1-3H3 |
Clave InChI |
CKMPWIMUENUTLR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(CCN(CCCN(CC1)C)CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
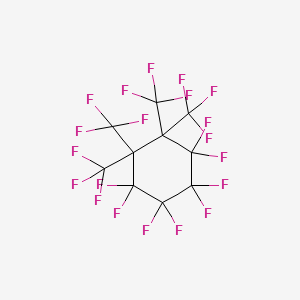
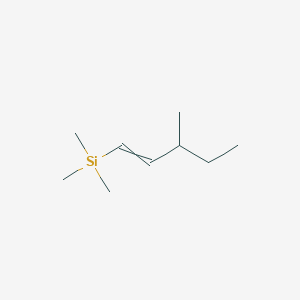
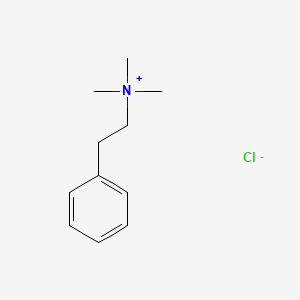
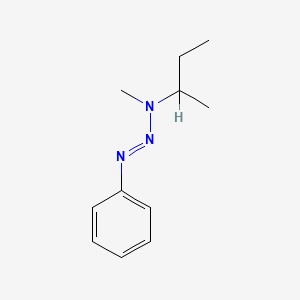
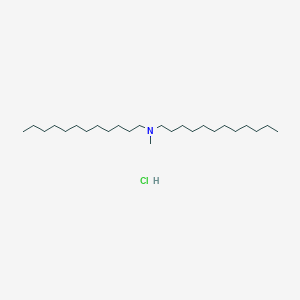
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)

![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
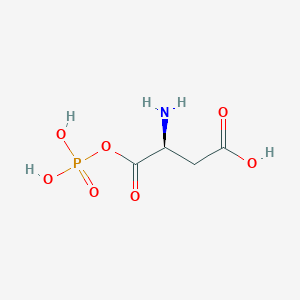
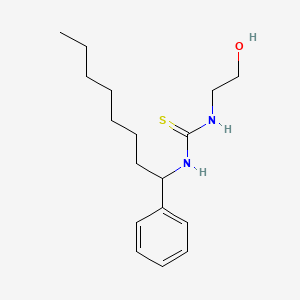
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
